1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester is a chemical compound characterized by its unique pyrrolopyridine structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The molecular formula is , and it contains a pyrrole ring fused to a pyridine ring, with a carboxylic acid group and an ester functional group contributing to its reactivity and potential applications in medicinal chemistry.
Research has indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFR). In one study, specific derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy targeting aberrant FGFR signaling pathways . The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines highlights its therapeutic potential.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives typically involves:
This compound has several applications in:
Interaction studies have focused on the binding affinity of 1H-Pyrrolo[2,3-b]pyridine derivatives with FGFRs. These studies utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate the binding modes and affinities of these compounds with target receptors. Understanding these interactions is crucial for optimizing their pharmacological profiles.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester shares structural similarities with several other compounds in the pyrrolopyridine family. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | 849805-79-4 | Basic structure without ester functionality |
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | 1227268-70-3 | Variation in position of carboxylic acid group |
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | 849805-78-3 | Different substitution pattern affecting biological activity |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 152854 | Halogenated derivative potentially enhancing reactivity |
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester lies in its specific substitution pattern that may confer distinct biological properties compared to its analogs. Its particular activity against FGFRs sets it apart as a promising candidate for further drug development efforts targeting specific cancer types.